

# Technical Guide: Physicochemical and Reactive Properties of 2-lodo-5-(m-tolyl)oxazole

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the known and predicted physical, chemical, and reactive properties of the novel heterocyclic compound, **2-lodo-5-(m-tolyl)oxazole**. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds and established principles of organic chemistry to present a detailed profile. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science, particularly as an intermediate for cross-coupling reactions. Included are predicted physicochemical parameters, spectral data, a plausible synthetic methodology, and an analysis of its chemical reactivity.

#### Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous areas of chemical and pharmaceutical research. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive scaffolds in drug discovery. The introduction of an iodine atom at the 2-position of the oxazole ring, as in **2-lodo-5-(m-tolyl)oxazole**, provides a versatile handle for further chemical modification through various cross-coupling reactions. This functionalization allows for the synthesis of a wide array of more complex molecules with potentially enhanced biological or



material properties. This guide synthesizes the available information on related compounds to provide a robust working profile of **2-lodo-5-(m-tolyl)oxazole**.

## **Predicted Physicochemical Properties**

While specific experimental data for **2-Iodo-5-(m-tolyl)oxazole** is not readily available in the current literature, its key physicochemical properties can be predicted based on data from analogous compounds and computational models. These predicted values are summarized in Table 1.

Table 1: Predicted Physicochemical Properties of 2-Iodo-5-(m-tolyl)oxazole

Property	Predicted Value	Basis for Prediction
Molecular Formula	C10H8INO	Calculated from structure
Molecular Weight	285.08 g/mol	Calculated from atomic weights
Appearance	White to off-white solid	General appearance of similar aryloxazoles
Melting Point	85 - 95 °C	Comparison with substituted aryloxazoles
Boiling Point	> 300 °C (decomposes)	General trend for similar aromatic compounds
Solubility	Soluble in chlorinated solvents, THF, and ethyl acetate; sparingly soluble in alcohols; insoluble in water.	Based on the nonpolar nature of the tolyl group and the overall molecular structure
logP	~3.5 - 4.5	Estimated based on the contributions of the iodo, tolyl, and oxazole moieties

# **Predicted Spectral Data**



The structural features of **2-lodo-5-(m-tolyl)oxazole** suggest characteristic signals in its NMR and mass spectra. These predictions are crucial for the identification and characterization of the compound in a laboratory setting.

Table 2: Predicted Spectral Data for 2-lodo-5-(m-tolyl)oxazole

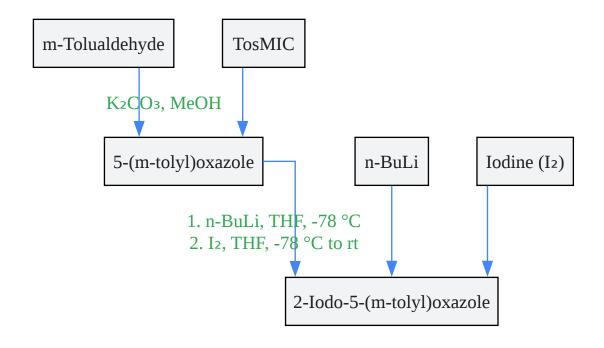
Technique	Predicted Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ 7.50-7.20 (m, 4H, tolyl protons), 7.15 (s, 1H, oxazole H4), 2.40 (s, 3H, tolyl-CH3)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 152.0 (C5), 140.0 (C-ipso tolyl), 139.0 (C-ipso tolyl-CH <sub>3</sub> ), 130.0-125.0 (tolyl carbons), 124.0 (C4), 95.0 (C2-I), 21.5 (tolyl-CH <sub>3</sub> )
Mass Spectrometry (EI)	M <sup>+</sup> at m/z 285, fragments at m/z 158 ([M-I] <sup>+</sup> ), 130 ([M-I-CO] <sup>+</sup> ), 91 (tolyl cation)

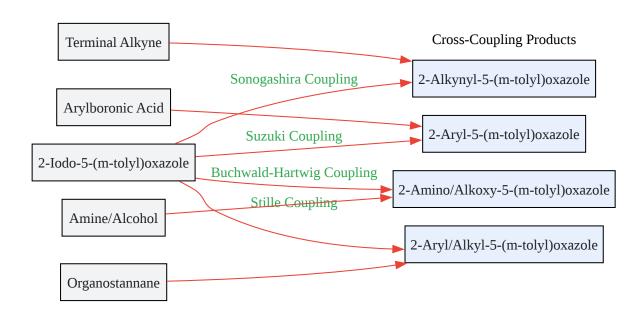
# **Synthesis Methodology**

A plausible and efficient synthetic route to **2-lodo-5-(m-tolyl)oxazole** involves a two-step process starting from m-tolualdehyde. This proposed methodology is based on well-established synthetic transformations for the formation of 2,5-disubstituted oxazoles and subsequent iodination.

#### **Proposed Synthetic Workflow**







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